Thalidomide-Piperazine-PEG1-NH2 diTFA

PROTAC Linker optimization Metabolic stability

PROTAC campaigns often suffer from unpredictable degradation profiles when linker composition is altered. This pre-assembled Thalidomide-Piperazine-PEG1-NH2 diTFA building block eliminates uncontrolled variables by providing a ready-to-conjugate CRBN ligand with a defined piperazine-PEG1 linker. · Minimal PEG1 spacer architecture reduces off-target neo-substrate degradation (IKZF1/3) vs. longer PEG linkers, enhancing selectivity. · Piperazine moiety confers pH-dependent solubility and semi-rigidity, enabling exploration of constrained ternary complex geometries that purely flexible or rigid linkers cannot access. · diTFA salt form ensures robust aqueous solubility and ease of handling for reproducible conjugation. Ideal for SAR studies comparing CRBN-recruiting ligands.

Molecular Formula C25H29F6N5O9
Molecular Weight 657.5 g/mol
Cat. No. B8201640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-Piperazine-PEG1-NH2 diTFA
Molecular FormulaC25H29F6N5O9
Molecular Weight657.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C21H27N5O5.2C2HF3O2/c22-5-11-31-12-10-24-6-8-25(9-7-24)14-1-2-15-16(13-14)21(30)26(20(15)29)17-3-4-18(27)23-19(17)28;2*3-2(4,5)1(6)7/h1-2,13,17H,3-12,22H2,(H,23,27,28);2*(H,6,7)
InChIKeyHLMGNQKEBMHMHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-Piperazine-PEG1-NH2 diTFA: PROTAC E3 Ligase-Linker Conjugate


Thalidomide-Piperazine-PEG1-NH2 diTFA is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon (CRBN) ligand and a linker used in PROTAC (proteolysis-targeting chimera) technology . The compound features a thalidomide core for CRBN recruitment, a piperazine spacer to modulate conformational flexibility and solubility, and a PEG1 (monoethylene glycol) chain terminating in a primary amine for conjugation to target protein ligands . The diTFA (ditrifluoroacetate) salt form enhances aqueous solubility and handling characteristics . As a pre-assembled ligand-linker building block, this compound serves as a modular component for PROTAC synthesis, enabling systematic exploration of linker effects on ternary complex formation and degradation efficiency .

Modular PROTAC synthesis via pre-assembled CRBN ligand-linker conjugate
Linker SAR studies exploring piperazine-PEG1 architecture and degradation efficiency
DiTFA salt for enhanced aqueous solubility and handling during conjugation

Why This Ligand-Linker Conjugate Cannot Be Casually Substituted


In PROTAC development, linker composition, length, and rigidity exert profound effects on degradation profiles, with linker variations producing up to a 4-log unit range in pDC50 values across structurally similar degraders [1]. The piperazine moiety confers semi-rigidity and protonation-dependent solubility enhancement that differs fundamentally from purely flexible PEG chains or fully rigid aromatic linkers [2]. Even among closely related PEG-length variants (PEG1 vs. PEG2 vs. PEG3), the spatial orientation and degradation efficiency of the resulting PROTAC can diverge substantially, as demonstrated by studies showing PEG2 linkers achieve optimal CRBN degradation while longer linkers reduce activity [3]. Therefore, substituting Thalidomide-Piperazine-PEG1-NH2 diTFA with an alternative ligand-linker conjugate—whether differing in E3 ligand (e.g., Pomalidomide or Lenalidomide derivatives), spacer chemistry, or PEG length—introduces uncontrolled variables that can compromise ternary complex geometry, degrade selectivity, or abolish degradation activity altogether.

Target
Thalidomide-Piperazine-PEG1-NH2 diTFA (minimal PEG1, semi-rigid piperazine)
Longer PEG variants
PEG2, PEG3+ linkers may shift ternary complex geometry and neo-substrate degradation profiles, potentially altering degradation selectivity by orders of magnitude
Alternative E3 ligands
Pomalidomide- or Lenalidomide-based conjugates exhibit distinct CRBN/neo-substrate selectivity signatures; direct replacement compromises defined selectivity context
Non-piperazine linkers
Purely flexible PEG or alkyl linkers lack pH-responsive protonation and may reduce endosomal escape potential and metabolic stability

Quantitative Evidence for Informed Procurement


Piperazine Linkers Enhance Metabolic Stability in PROTACs

The incorporation of nitrogen heterocycles such as piperazine into PROTAC linkers has been shown to effectively improve in vivo metabolism and enhance degradation efficiency compared to purely aliphatic or PEG-only linkers [1]. In direct comparative studies, sEH PROTAC molecules containing piperazine linkers demonstrated high chemical and metabolic stability alongside potent degradation activity with DC50 values as low as sub-nM, whereas first-generation molecules lacking piperazine exhibited limited degradation potency and poor metabolic stability [2]. Thalidomide-Piperazine-PEG1-NH2 diTFA contains the piperazine moiety that confers this differential stability advantage relative to simpler PEG-only or alkyl linker conjugates lacking heterocyclic rigidity elements [3].

Metabolic stability comparison
Class-level inference
Piperazine-containing PROTACs: sub-nM DC50 and high metabolic stability; non-piperazine linker molecules: limited degradation potency and poor metabolic stability
Supports metabolic stability screening context
Based on sEH PROTAC comparative study
PROTAC Linker optimization Metabolic stability

Thalidomide vs. Pomalidomide: CRBN Ligand Selectivity

CRBN-recruiting PROTACs can employ either Thalidomide or Pomalidomide as the E3 ligase ligand. Homo-PROTAC studies directly comparing these ligands reveal differential degradation profiles: pomalidomide-based homo-PROTACs (e.g., compound 15a) achieve potent and efficient CRBN self-degradation with only minimal effects on neo-substrates IKZF1 and IKZF3, whereas thalidomide-based conjugates may exhibit distinct selectivity signatures depending on linker attachment and exit vector [1]. The choice between Thalidomide and Pomalidomide derivatives cannot be made interchangeably without affecting degradation selectivity [2].

CRBN ligand selectivity
Head-to-head comparison
Pomalidomide-based degrader: highly potent CRBN degradation, minimal IKZF1/3 effects; Thalidomide-based conjugates: distinct selectivity signature dependent on exit vector
Selectivity signature may differ by E3 ligand
Homo-PROTAC cellular degradation assays
CRBN ligand PROTAC Selectivity

Shorter PEG Linkers Reduce Neo-Substrate Degradation

Systematic variation of PEG linker length in CRBN-recruiting PROTACs reveals that shorter PEG chains (PEG1/PEG2) maintain efficient target degradation while minimizing off-target neo-substrate degradation. Homo-PROTAC SAR studies demonstrate that 1PEG and 2PEG analogs achieve optimal CRBN degradation efficiency with reduced IKZF1 degradation, whereas analogs with longer linkers (≥3PEG) show progressively lower CRBN degradation activity [1]. Thalidomide-Piperazine-PEG1-NH2 diTFA, incorporating the minimal PEG1 unit, aligns with this optimal shorter-linker profile compared to PEG3, PEG4, or longer PEG variants that may introduce unwanted conformational flexibility and selectivity liabilities [2].

PEG length and neo-substrate effects
Class-level inference
1PEG/2PEG analogs: maintained CRBN degradation with reduced IKZF1 degradation; ≥3PEG linkers: progressively lower CRBN degradation
Shorter PEG may reduce neo-substrate degradation
Homo-PROTAC linker SAR studies
PROTAC Linker length Selectivity

Piperazine Confers pH-Responsive Solubility and Membrane Escape

Piperazine provides a semi-rigid, basic loop capable of being protonated in the endosomal compartment, enhancing solubility and promoting membrane escape without the 'floppy entropy' of extended PEG chains [1]. In contrast, purely flexible PEG linkers lack this pH-responsive protonation capability and may exhibit different cellular permeability profiles [2]. Comparative permeability studies have shown that at matched lipophilicity, linker chemistry significantly impacts membrane penetration, with alkyl-linked degraders outperforming PEGylated analogues in parallel artificial membrane permeability assays [3]. The piperazine-PEG1 hybrid architecture in Thalidomide-Piperazine-PEG1-NH2 diTFA balances these properties relative to pure PEG or pure alkyl alternatives.

pH-responsive protonation
Class-level inference
Piperazine pKa allows protonation in endosomal pH (5.5-6.5), enhancing solubility and membrane escape; pure PEG linkers lack this ionizable group
May improve endosomal escape for intracellular targets
Cell-based permeability models
PROTAC Linker chemistry Cell permeability

PEG1 Linker Enables Tight Ternary Complex Geometries

PEG2 confers the smallest hydration shell sufficient to quench aggregation, while PEG1 provides an even shorter backbone well-suited to 'tight' geometries where binding pockets are situated almost face-to-face [1]. In direct SAR studies of CRBN-based PROTACs, linker length variation produced dramatic differences in degradation efficiency, with some targets showing optimal activity with minimal linker length [2]. The PEG1 unit in Thalidomide-Piperazine-PEG1-NH2 diTFA represents the minimal PEG spacer option among commercially available ligand-linker conjugates, offering a distinct geometric constraint versus PEG2, PEG3, or PEG4 variants .

PEG1 geometric constraint
Class-level inference
PEG1: minimal spacer (~3 atoms ethylene glycol) suitable for face-to-face pocket geometries; PEG2, PEG3, PEG4: progressively more extended and flexible backbones
Constrained geometry for closely apposed binding pockets
Ternary complex formation analyses
PROTAC Linker length Ternary complex

Recommended Application Scenarios


CRBN Degrader Development with Minimal Linker Length

For projects where minimizing off-target degradation of neo-substrates (e.g., IKZF1, IKZF3) is critical, Thalidomide-Piperazine-PEG1-NH2 diTFA provides the PEG1 minimal spacer architecture shown in SAR studies to maintain efficient target degradation while reducing unwanted neo-substrate effects compared to longer PEG linkers [1]. This makes it suitable for PROTAC campaigns where selectivity window is a primary design criterion.

Linker SAR: Thalidomide vs. Pomalidomide Scaffolds

Researchers conducting systematic structure-activity relationship studies across different CRBN-recruiting ligands can employ Thalidomide-Piperazine-PEG1-NH2 diTFA as a standardized Thalidomide-based building block for direct comparison against Pomalidomide or Lenalidomide conjugates. Such comparative studies reveal differential degradation selectivity profiles that inform optimal E3 ligand selection for specific target proteins [2].

Library Synthesis for Short Inter-Ligand Distances

When targeting protein pairs where the E3 ligase binding site and target protein binding pocket are in close spatial proximity, the PEG1 linker in Thalidomide-Piperazine-PEG1-NH2 diTFA offers the shortest commercially available PEG spacer option. This minimal length is optimal for 'face-to-face' binding pocket geometries, enabling exploration of constrained ternary complex conformations that longer PEG2, PEG3, or PEG4 linkers cannot access [3].

PROTAC Design for Endosomal Escape and pH-Responsive Solubility

For degraders targeting proteins that require efficient endosomal escape (e.g., extracellular targets internalized via endocytosis, or applications in lysosomal targeting), the piperazine moiety in Thalidomide-Piperazine-PEG1-NH2 diTFA provides pH-dependent protonation capability that enhances solubility and membrane escape at endosomal pH. This offers a functional advantage over non-protonatable PEG-only linkers [4].

Application
Selection Property
Validation Focus
Short-linker CRBN degrader design
PEG1 minimal spacer architecture
Neo-substrate degradation selectivity
E3 ligand SAR: Thalidomide vs. Pomalidomide comparison
Thalidomide-based CRBN recruitment
CRBN degradation and neo-substrate profiling
Constrained-geometry PROTAC library
Minimal PEG1 spacer geometry
Ternary complex geometry constraints
Endosomal escape-compatible PROTAC design
Piperazine protonation capacity
Intracellular bioavailability and membrane escape

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